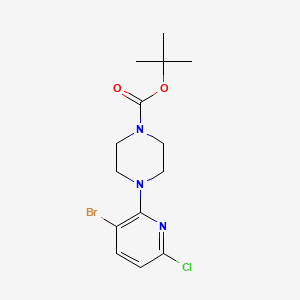

Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is a halogenated piperazine derivative with a pyridine core. The compound features a tert-butoxycarbonyl (Boc) protective group on the piperazine nitrogen, which enhances stability during synthetic processes. The pyridine ring is substituted with bromine at the 3-position and chlorine at the 6-position, imparting distinct electronic and steric properties. These halogen substituents are electron-withdrawing, influencing reactivity in cross-coupling reactions and interactions with biological targets . Its molecular formula is C₁₄H₁₇BrClN₃O₂, with a molecular weight of 378.67 g/mol.

Properties

IUPAC Name |

tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrClN3O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-10(15)4-5-11(16)17-12/h4-5H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHDHRDRUOOQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently esterified with tert-butyl alcohol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromo and chloro substituents can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to remove the halogen atoms, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed:

Oxidation: Formation of pyridine N-oxides or carboxylic acids.

Reduction: Formation of pyridine derivatives with reduced halogen content.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials. In biological research, it can be employed as a building block for the synthesis of bioactive compounds and probes for studying biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its structural features make it suitable for the development of kinase inhibitors, antiviral agents, and other therapeutic agents.

Industry: In the chemical industry, tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: The target compound’s halogen substituents reduce polarity, leading to lower aqueous solubility compared to amino- or ester-substituted analogs .

- Stability : The Boc group in all derivatives enhances thermal and oxidative stability during storage and reactions .

Biological Activity

Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring that is substituted with a tert-butyl group and a pyridine moiety. The molecular formula is C_{14}H_{19BrClN_3O_2, with a molecular weight of approximately 342.23 g/mol.

Synthesis Overview:

- Formation of Piperazine Ring : The initial step involves cyclization reactions of appropriate diamines.

- Substitution with Pyridine : The bromine and chlorine substituents are introduced through halogenation reactions.

- Carboxylate Formation : The carboxylate group is introduced via conventional esterification methods.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine structure allows for mimicking natural substrates, facilitating binding to active sites on proteins.

Key Mechanisms:

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have investigated the compound's effects on cancer cell lines, revealing cytotoxic properties that suggest its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

-

Study on Antimicrobial Efficacy :

A research team evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The study concluded that the compound exhibited strong activity against Gram-positive and Gram-negative bacteria, suggesting its use as a lead compound in antibiotic development . -

Anticancer Research :

A recent publication explored the anticancer properties of this compound against several cancer cell lines. The results indicated that it effectively induced apoptosis in HeLa cells through the activation of caspase pathways .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. Key parameters include:

- Solvent : 1,4-Dioxane is commonly used due to its high boiling point and compatibility with SNAr reactions .

- Base : Potassium carbonate (K₂CO₃) is preferred for deprotonation, achieving yields up to 88.7% .

- Temperature : Reactions are heated to 110°C for 12 hours to drive completion .

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients ensures high purity (>99%) .

Q. Q2. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.46 ppm) and piperazine ring protons (δ ~3.0–3.5 ppm) .

- Mass Spectrometry : LCMS (ES+) identifies the molecular ion peak (e.g., m/z 243 [M+H-100]+ for related derivatives) .

- X-ray Crystallography : While not directly reported, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in halogenated pyridine derivatives be addressed during synthesis?

Regioselectivity in pyridine systems is influenced by electronic and steric factors. For 3-bromo-6-chloro-substituted pyridines:

- Electronic Effects : The chlorine at position 6 activates position 2 for substitution, while bromine at position 3 directs reactivity toward the piperazine coupling at position 2 .

- Catalytic Systems : Palladium catalysts (e.g., Pd₂dba₃/Xantphos) enable selective cross-coupling in related quinolone derivatives, suggesting applicability for functionalizing halogenated pyridines .

Q. Q4. What methodological strategies resolve contradictions in reported reaction yields (e.g., 76% vs. 88.7%)?

Discrepancies arise from variations in:

- Reaction Time : Extended durations (12 hours vs. 4 hours) improve conversion but risk side reactions .

- Catalyst Loading : Higher Pd catalyst concentrations (e.g., 5 mol%) in cross-coupling reactions increase yields but may complicate purification .

- Workup Protocols : Solvent extraction (e.g., diethyl ether vs. ethyl acetate) impacts recovery rates due to differing solubility profiles .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Molecular docking with enzymes (e.g., HIF prolyl-hydroxylase) identifies key interactions between the piperazine ring and catalytic pockets .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs) of the pyridine core .

- ADMET Profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

Application-Oriented Questions

Q. Q6. What role does this compound play in medicinal chemistry research?

- Enzyme Inhibition : The piperazine-carboxylate scaffold is a precursor for HIF prolyl-hydroxylase inhibitors, which modulate hypoxia response pathways .

- Efflux Pump Modulation : Piperazine derivatives enhance antibiotic efficacy against resistant strains (e.g., Klebsiella pneumoniae) by inhibiting efflux pumps .

- SAR Studies : Structural analogs (e.g., tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate) are used to explore structure-activity relationships in anticancer agents .

Q. Q7. What analytical challenges arise in quantifying trace impurities during scale-up?

- HPLC-MS Sensitivity : Low-abundance byproducts (e.g., dehalogenated intermediates) require ultra-high-resolution MS for detection .

- Column Selection : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities (e.g., unreacted starting materials) .

Methodological Innovations

Q. Q8. How can automated synthesis platforms improve reproducibility?

- Flow Chemistry : Continuous-flow reactors standardize reaction parameters (temperature, residence time), reducing batch-to-batch variability .

- Robotic Workstations : Automated liquid handlers enable precise reagent dosing, critical for SNAr reactions sensitive to stoichiometric imbalances .

Q. Q9. What advanced techniques validate crystallographic data for structural analogs?

- Twinned Data Refinement : SHELXPRO handles twinned crystals, common in piperazine derivatives, by refining twin laws and scaling factors .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O bonds) to explain packing motifs and stability .

Data Interpretation and Troubleshooting

Q. Q10. How are conflicting NMR signals resolved in piperazine-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.